Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)

Benzene,1-(1-bromoethenyl)-4-chloro- structure
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
Numero CAS:89619-10-3
MF:C8H6BrCl
MW:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26

Benzene,1-(1-bromoethenyl)-4-chloro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-(1-bromoethenyl)-4-chloro-
    • 1-(1-bromoethenyl)-4-chlorobenzene
    • 1-(1-BROMOVINYL)-4-CHLOROBENZENE
    • 1-Brom-1-(4-chlor-phenyl)-ethylen
    • 4-(1-bromoethenyl)chlorobenzene
    • Benzene,1-(1-bromoethenyl)-4-chloro
    • 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
    • Styrene, α-bromo-p-chloro- (7CI)
    • α-Bromo-4-chlorostyrene
    • 1-(1-Bromovinyl)-4-chlorobenzene, 90%
    • Benzene, 1-(1-bromoethenyl)-4-chloro-
    • SCHEMBL6859878
    • 89619-10-3
    • SY330891
    • AKOS025295893
    • DTXSID70584862
    • MDL: MFCD09038434
    • Inchi: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
    • Chiave InChI: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C(=C)Br)=CC=1

Proprietà calcolate

  • Massa esatta: 215.93400
  • Massa monoisotopica: 215.93414g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 125
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.8
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 1.539 g/mL at 25 °C
  • Punto di ebollizione: 263.1°C at 760 mmHg
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • Indice di rifrazione: n20/D 1.605
  • PSA: 0.00000
  • LogP: 3.70560

Benzene,1-(1-bromoethenyl)-4-chloro- Informazioni sulla sicurezza

Benzene,1-(1-bromoethenyl)-4-chloro- Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Benzene,1-(1-bromoethenyl)-4-chloro- Prezzodi più >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Benzene,1-(1-bromoethenyl)-4-chloro- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Water ;  rt
Riferimento
Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling
Wilson, Kirsty L.; Murray, Jane; Jamieson, Craig; Watson, Allan J. B., Synlett, 2018, 29(5), 650-654

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  18 min, rt → 90 °C
Riferimento
Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?
Knorr, Rudolf; Lattke, Ernst; Ruhdorfer, Jakob; Ferchland, Kathrin; von Roman, Ulrich, Tetrahedron, 2018, 74(14), 1621-1631

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dibromomethane ,  N,N-Dimethylaniline ;  12 h, 120 °C
Riferimento
Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation
Chen, Xiuling; Chen, Tieqiao; Xiang, Yuqiang; Zhou, Yongbo; Han, Daoqing; et al, Tetrahedron Letters, 2014, 55(33), 4572-4575

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  24 h, 70 °C
Riferimento
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; Xiao, Jianliang, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  8 - 12 h, 90 °C
Riferimento
Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones
Ojha, Devi Prasan; Prabhu, Kandikere Ramaiah, Organic Letters, 2015, 17(1), 18-21

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
Riferimento
Two Green Protocols for Halogenative Semipinacol Rearrangement
Song, Liyan; Zhou, Yiqin; Liang, Hanbin; Li, Hongzuo; Lai, Yunrong; et al, Journal of Organic Chemistry, 2023, 88(1), 504-512

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ;  12 h, 120 °C
Riferimento
Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions
Dong, Ya; Li, Ruining; Zhou, Junliang; Sun, Zhankui, Organic Letters, 2021, 23(16), 6387-6390

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters
Kang, Jun-Chen; Tu, Yong-Qiang; Dong, Jia-Wei; Chen, Chao; Zhou, Jia; et al, Organic Letters, 2019, 21(8), 2536-2540

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water
Riferimento
Intermolecular Carboamination of Unactivated Alkenes
Zhang, Yu; Liu, Haidong; Tang, Luning; Tang, Hai-Jun; Wang, Lu; et al, Journal of the American Chemical Society, 2018, 140(34), 10695-10699

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -40 °C
1.2 Reagents: Trimethylamine ,  Triethylamine ;  20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement
Liu, Yi; Tse, Ying-Lung Steve; Kwong, Fuk Yee ; Yeung, Ying-Yeung, ACS Catalysis, 2017, 7(7), 4435-4440

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Riferimento
Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion
Alazet, Sebastien; Preindl, Johannes; Simonet-Davin, Raphael; Nicolai, Stefano; Nanchen, Annik; et al, Journal of Organic Chemistry, 2018, 83(19), 12334-12356

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Riferimento
Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion
Alazet, Sebastien; Preindl, Johannes; Davin, Raphael Simonet; Nicolai, Stefano; Nanchen, Annik; et al, ChemRxiv, 2018, 1, 1-122

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  -78 °C
Riferimento
Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones
Zhao, Pengyuan; Wang, Wanying; Gulder, Tanja, Organic Letters, 2023, 25(35), 6560-6565

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  18 h, -60 °C → rt; 2 h, reflux
Riferimento
Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols
Capel, Estefania; Rodriguez-Rodriguez, Marta; Uria, Uxue ; Pedron, Manuel; Tejero, Tomas; et al, Journal of Organic Chemistry, 2022, 87(1), 693-707

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.3 Solvents: Water ;  rt
Riferimento
Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process
Dai, Li; Liu, Wen; Zhou, Yuqiao; Zeng, Zi; Hu, Xinyue; et al, Angewandte Chemie, 2021, 60(51), 26599-26603

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Riferimento
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
Riferimento
Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen
Zhu, Bencong; Shen, Tao; Huang, Xiaoqiang; Zhu, Yuchao; Song, Song; et al, Angewandte Chemie, 2019, 58(32), 11028-11032

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
Riferimento
Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center
Xi, Chao-Chao; Chen, Zhi-Min; Zhang, Shu-Yu ; Tu, Yong-Qiang, Organic Letters, 2018, 20(14), 4227-4230

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement
Xu, Ming-Hui; Dai, Kun-Long; Tu, Yong-Qiang; Zhang, Xiao-Ming; Zhang, Fu-Min; et al, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688

Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials

Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products

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